Fmoc-Glu(ODmab)-OH

Vue d'ensemble

Description

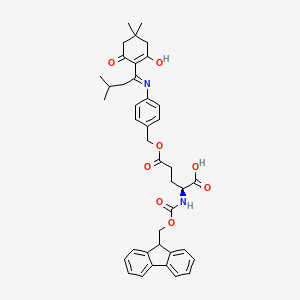

Fmoc-Glu(ODmab)-OH, also known as 9-fluorenylmethoxycarbonyl-L-glutamic acid 4-(dimethylamino)benzyl ester, is a derivative of glutamic acid. This compound is commonly used in solid-phase peptide synthesis, particularly in the synthesis of cyclic peptides. The Fmoc group serves as a protecting group for the amino terminus, while the ODmab group protects the carboxyl side chain of glutamic acid .

Applications De Recherche Scientifique

Fmoc-Glu(ODmab)-OH is widely used in scientific research, particularly in the fields of:

Chemistry: It is used in the synthesis of cyclic peptides and other complex peptide structures.

Biology: It is employed in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: It is used in the development of peptide-based therapeutics and diagnostics.

Industry: It is utilized in the production of peptide-based materials and bioactive compounds

Mécanisme D'action

Target of Action

Fmoc-Glu(ODmab)-OH is a derivative of glutamic acid . It is primarily used in the synthesis of peptides . The primary targets of this compound are the amino acid sequences in peptides where it is incorporated.

Mode of Action

This compound is a quasi-orthogonally-protected Glu derivative . It interacts with its targets by being incorporated into the peptide chain during synthesis. The Dmab group can be selectively removed in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis. It is particularly useful for the on-resin synthesis of side-chain to side-chain lactam bridged peptides .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with specific properties. By incorporating this compound into the peptide chain and selectively removing the Dmab group, researchers can create peptides with specific structures and functions .

Action Environment

The action of this compound is influenced by the conditions under which peptide synthesis occurs. Factors such as temperature, pH, and the presence of other reactants can all influence the efficacy and stability of this compound. For example, it is recommended to store this compound at temperatures between -15°C to -25°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Glu(ODmab)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of glutamic acid is protected using the 9-fluorenylmethoxycarbonyl (Fmoc) group.

Protection of the Carboxyl Group: The carboxyl side chain of glutamic acid is protected using the 4-(dimethylamino)benzyl (ODmab) ester group.

Coupling Reaction: The protected glutamic acid is then coupled with the desired peptide sequence using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-Glu(ODmab)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using piperidine, while the ODmab group can be removed using hydrazine in dimethylformamide (DMF).

Coupling Reactions: The compound can be coupled with other amino acids or peptides using standard peptide coupling reagents.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal; hydrazine in DMF for ODmab removal.

Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for peptide coupling.

Major Products Formed

The major products formed from these reactions are the desired peptides with the Fmoc and ODmab groups removed, resulting in free amino and carboxyl groups ready for further reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Glu(OtBu)-OH: This compound uses a tert-butyl ester group instead of the ODmab group for carboxyl protection.

Fmoc-Glu(OAllyl)-OH: This compound uses an allyl ester group for carboxyl protection.

Uniqueness

Fmoc-Glu(ODmab)-OH is unique due to the orthogonality of the ODmab group, which can be selectively removed without affecting other protecting groups. This allows for greater flexibility and precision in peptide synthesis .

Activité Biologique

Fmoc-Glu(ODmab)-OH is a derivative of glutamic acid, notable for its applications in peptide synthesis and potential therapeutic uses. The compound's unique structural features, particularly the orthogonal protecting group (ODmab), allow for innovative approaches in peptide chemistry, enabling the synthesis of atypical peptides. This article explores the biological activity of this compound, including its synthesis, properties, and implications for therapeutic applications.

- Molecular Formula : C₄₀H₄₄N₂O₈

- Molecular Weight : 680.79 g/mol

- CAS Number : 268730-86-5

This compound features the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is widely used in solid-phase peptide synthesis. The ODmab group is a 4-aminobenzyl ester that is stable under standard conditions but can be selectively removed under mild conditions, making it useful for synthesizing complex peptides without interfering with other functional groups .

Synthesis

The synthesis of this compound typically follows standard solid-phase peptide synthesis protocols. The use of ODmab as a carboxy-protecting group allows for the selective deprotection of the glutamic acid residue while maintaining the integrity of other sensitive groups within the peptide chain. This property is particularly advantageous in creating peptides with multiple functional groups that require different protection strategies .

Therapeutic Applications

Research indicates that derivatives of glutamic acid can have significant effects on cell signaling pathways. For instance:

- Neuroprotective Effects : Compounds similar to this compound have been investigated for their neuroprotective properties against excitotoxicity, which is linked to neurodegenerative diseases such as Alzheimer's and Parkinson's .

- Antitumor Activity : Some studies suggest that glutamate derivatives can influence tumor growth and metastasis by modulating glutamate receptors on cancer cells. This could potentially lead to novel therapeutic strategies against certain types of cancer .

Case Studies

- Neuroprotective Studies : A study evaluated the effects of glutamate derivatives on neuronal survival under stress conditions. Results indicated that these compounds could reduce apoptosis in neuronal cells exposed to high levels of excitatory neurotransmitters, suggesting a protective role against neurodegeneration.

- Cancer Research : Research has shown that glutamate signaling can promote tumor growth in specific cancers. Investigating the modulation of this pathway by compounds like this compound could provide new avenues for cancer therapy.

Data Table: Comparison of Glutamate Derivatives

| Compound | Molecular Weight | CAS Number | Biological Activity | Therapeutic Potential |

|---|---|---|---|---|

| This compound | 680.79 g/mol | 268730-86-5 | Neuroprotective effects | Potential anti-cancer agent |

| Fmoc-D-Glu-OH | 369.368 g/mol | 104091-09-0 | Modulates synaptic activity | Neuroprotective applications |

| Glutamic Acid | 147.13 g/mol | 56-86-0 | Excitatory neurotransmitter | Broad metabolic functions |

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44N2O8/c1-24(2)19-33(37-34(43)20-40(3,4)21-35(37)44)41-26-15-13-25(14-16-26)22-49-36(45)18-17-32(38(46)47)42-39(48)50-23-31-29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h5-16,24,31-32,43H,17-23H2,1-4H3,(H,42,48)(H,46,47)/t32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDQEOLPKMRQEQ-YTTGMZPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H44N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718515 | |

| Record name | (2S)-5-[(4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268730-86-5 | |

| Record name | (2S)-5-[(4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.